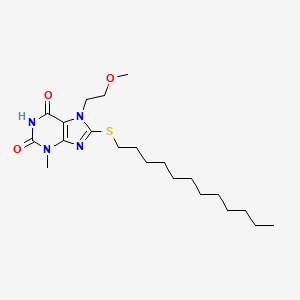![molecular formula C14H19N3O4S B2967949 Methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate CAS No. 1008989-91-0](/img/structure/B2967949.png)
Methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also features a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and piperazine rings, as well as the acetyl group attached to the nitrogen atom of the piperazine ring. The compound would also have a carboxylate group attached to the thiophene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate group could make the compound polar, affecting its solubility in various solvents .Scientific Research Applications
Amide Hydrolysis and Metabolism Studies
A significant study on the amide hydrolysis of GDC-0834, a Bruton's tyrosine kinase inhibitor, showcases the metabolic transformation and species-specific differences in the processing of related compounds. This research provides insights into the drug's biotransformation, highlighting the formation of an inactive metabolite through amide hydrolysis, which was more pronounced in human liver microsomes compared to other species. This study underscores the importance of understanding the metabolic pathways of pharmaceuticals for optimizing their efficacy and safety (Liu et al., 2011).
Synthetic Applications in Organic Chemistry
Research into the synthesis of tetrasubstituted thiophenes via [3 + 2] annulation strategy demonstrates the chemical versatility of thiophene derivatives. This work outlines a method for efficiently producing complex thiophene structures, which are essential in various fields, including material science and pharmaceutical chemistry (Sahu et al., 2015).
Antimicrobial and Antitumor Agents
A novel series of thiazolidinone derivatives synthesized from a key intermediate related to the chemical structure of interest were evaluated for their antimicrobial activity against a wide range of bacterial and fungal strains. This research highlights the potential of thiophene derivatives as foundational structures for developing new antimicrobial agents (Patel et al., 2012).
Genotoxic and Carcinogenic Potential Assessment
The evaluation of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies addresses the safety concerns related to the use of thiophene derivatives in pharmaceuticals. This study underscores the necessity of thorough toxicological assessments for chemicals before their integration into consumer products (Lepailleur et al., 2014).
Advanced Materials and Sensing Applications
Research on the functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups explores the synthesis of materials with novel properties, including sensing activities and magnetic properties. These frameworks demonstrate potential for gas adsorption and sensing, showcasing the application of thiophene derivatives in the development of functional materials (Wang et al., 2016).
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They have been proven to be effective drugs in the current disease scenario, showing remarkable effectiveness with respect to their biological and physiological functions .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Thiophene derivatives have been reported to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Thiophene derivatives are known to have a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-7-8(2)22-13(11(7)14(20)21-3)17-10(18)6-9-12(19)16-5-4-15-9/h9,15H,4-6H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPCPEGBHXSHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NCCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2967873.png)

![2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2967879.png)
![N-(3-methoxypropyl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2967881.png)
![3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2967882.png)
![N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2967883.png)


![tert-butyl N-{2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}carbamate](/img/structure/B2967887.png)
![3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B2967889.png)
